molecular formula C12H25BO2 B14329953 2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 99810-79-4

2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14329953
CAS No.: 99810-79-4
M. Wt: 212.14 g/mol
InChI Key: ZUWYEOUQOHAHPM-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 2,3-dimethylbutan-2-yl group. The compound’s structure imparts it with distinct chemical properties that make it valuable in synthetic organic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dimethylbutan-2-ol with boronic acid or boronic ester derivatives under controlled conditions. One common method involves the use of a boronic acid derivative in the presence of a dehydrating agent to facilitate the formation of the dioxaborolane ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a different oxidation state.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of the compound and the desired reaction outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds with different functional groups.

Scientific Research Applications

2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boron-containing compounds like this one.

    Industry: It is utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as the formation of carbon-carbon bonds in organic synthesis or the delivery of boron atoms in BNCT.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbutane: A hydrocarbon with a similar alkyl group but lacking the boron-containing dioxaborolane ring.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound with a similar dioxaborolane ring but different alkyl substituents.

Uniqueness

2-(2,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its dioxaborolane ring and the 2,3-dimethylbutan-2-yl group. This structure imparts specific reactivity and stability, making it valuable in applications where other similar compounds may not be as effective.

Properties

CAS No.

99810-79-4

Molecular Formula

C12H25BO2

Molecular Weight

212.14 g/mol

IUPAC Name

2-(2,3-dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H25BO2/c1-9(2)10(3,4)13-14-11(5,6)12(7,8)15-13/h9H,1-8H3

InChI Key

ZUWYEOUQOHAHPM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)(C)C(C)C

Origin of Product

United States

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